molecular formula C11H9N3O2 B15311387 2-(3-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid

2-(3-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B15311387
M. Wt: 215.21 g/mol
InChI Key: LOLJNVRBSVIBLS-UHFFFAOYSA-N
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Description

2-(3-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process generally involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for industrial applications, making it a likely candidate for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-(3-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential in biological assays, particularly in the inhibition of specific enzymes.

    Medicine: It is being investigated for its potential as an anti-fibrotic agent.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid apart is its dual-ring structure, which combines the properties of both pyridine and pyrimidine

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2-(3-methylpyridin-2-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H9N3O2/c1-7-3-2-5-12-9(7)10-13-6-4-8(14-10)11(15)16/h2-6H,1H3,(H,15,16)

InChI Key

LOLJNVRBSVIBLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=NC=CC(=N2)C(=O)O

Origin of Product

United States

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